Cbz-L-Tyrosine benzyl ester

Peptide Synthesis Protecting Group Orthogonality Boc/Bzl Strategy

Solution-phase Boc/Bzl peptide synthesis fails when incompatible protecting groups trigger premature deprotection. Cbz-L-Tyrosine benzyl ester (CAS 5513-40-6) solves this with its orthogonal Cbz (Z) / benzyl ester scheme. • Selective Cbz removal via H₂/Pd leaves the benzyl ester and acid-labile Boc groups intact. • Eliminates incompatibility with acid-labile side-chain protecting groups, ensuring sequence fidelity. • Validated in complex total syntheses, including ecteinascidin 743 (Et-743). Ideal for stepwise peptide assembly in drug discovery and medicinal chemistry.

Molecular Formula C24H23NO5
Molecular Weight 405.4 g/mol
CAS No. 5513-40-6
Cat. No. B554261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-L-Tyrosine benzyl ester
CAS5513-40-6
Synonyms5513-40-6; Cbz-L-Tyrosinebenzylester; (S)-Benzyl2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate; Z-TYR-OBZL; SCHEMBL3065366; CTK5A3091; MolPort-015-142-695; ACT05172; ZINC2508276; 8031AB; ANW-32248; AKOS015839310; AKOS015888548; AJ-36276; AK107157; CJ-08530; KB-48805; Nalpha-Carbobenzoxy-L-tyrosine-benzylester; TR-019448; AM20040701; FT-0698577; ST24036260; B-8205; I01-11374; L-Tyrosine,N-[(phenylmethoxy)carbonyl]-,phenylmethylester
Molecular FormulaC24H23NO5
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C24H23NO5/c26-21-13-11-18(12-14-21)15-22(23(27)29-16-19-7-3-1-4-8-19)25-24(28)30-17-20-9-5-2-6-10-20/h1-14,22,26H,15-17H2,(H,25,28)/t22-/m0/s1
InChIKeyMUSDDUICYXQXRT-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-L-Tyrosine Benzyl Ester Procurement Data


Cbz-L-Tyrosine benzyl ester (CAS 5513-40-6), also designated Z-Tyr-OBzl, is a doubly protected L-tyrosine derivative. It features a benzyloxycarbonyl (Cbz or Z) group on the α-amino nitrogen and a benzyl (Bzl) ester on the α-carboxyl group . This compound is a fundamental building block for solution-phase peptide synthesis, particularly within the Boc/Bzl orthogonal protection strategy, enabling the stepwise construction of peptide chains containing the tyrosine residue [1]. Its chemical identity is confirmed by a molecular formula of C₂₄H₂₃NO₅ and a molecular weight of 405.45 g/mol .

Cbz-L-Tyrosine Benzyl Ester Substitution Risks


Substituting Cbz-L-Tyrosine benzyl ester with a different protected tyrosine derivative is non-trivial and carries significant risk of synthesis failure. This is because the compound's utility is not defined by the tyrosine core but by its orthogonal protection scheme. The Cbz (Z) amino-protecting group and the benzyl (Bzl) carboxyl-protecting group are uniquely paired for orthogonal deprotection: the Cbz group is labile to catalytic hydrogenolysis (H₂/Pd), while the benzyl ester is stable to the mild acidic conditions used to remove Boc groups [1]. Conversely, an analog such as Boc-Tyr-OBzl would be deprotected under acidic conditions, making it incompatible with acid-labile side-chain protecting groups in the same molecule [2]. The use of Cbz-L-Tyrosine benzyl ester is therefore a strategic decision based on its position within an overall synthetic route requiring specific, orthogonal deprotection steps.

Cbz-L-Tyrosine Benzyl Ester Comparison Guide


Orthogonal Deprotection vs. Boc/Fmoc Analogs

Cbz-L-Tyrosine benzyl ester (Z-Tyr-OBzl) is integral to the Boc/Bzl strategy because its Cbz (Z) and benzyl (Bzl) groups are removed under orthogonal conditions. This allows for sequential, selective deprotection in the presence of other acid-labile groups. Specifically, the Cbz group is cleaved by catalytic hydrogenolysis (H₂/Pd), a condition under which the acid-labile Boc group is stable [1]. In contrast, Boc-Tyr-OBzl, a comparator in the same Boc/Bzl strategy, would undergo simultaneous deprotection of both the Boc and any acid-labile side-chain groups upon treatment with trifluoroacetic acid (TFA) [2]. This lack of orthogonality precludes its use in sequences requiring selective N-terminal deprotection with acid-labile side-chains present.

Peptide Synthesis Protecting Group Orthogonality Boc/Bzl Strategy

Solubility Profile in Key Solvents

The solubility of protected amino acid derivatives is a key factor for successful solution-phase peptide synthesis. Cbz-L-Tyrosine benzyl ester demonstrates high solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), common solvents for peptide coupling reactions . For comparison, the Fmoc-protected analog, Fmoc-Tyr-OtBu, is also soluble in DMF and DMSO, but its solubility in other common solvents like dichloromethane (DCM) can differ, potentially impacting coupling efficiency and workup procedures .

Peptide Synthesis Solubility Solution-Phase Chemistry

Racemization Susceptibility in Coupling

Maintaining chiral integrity is paramount during multi-step syntheses. In a comparative study on Ullmann-type diaryl ether formation, partial racemization was observed when using N-Boc- and N-Cbz-protected aromatic amino esters. In contrast, the use of N-trityl- and N,N-dibenzyl-protected aromatic amino esters resulted in coupling products without loss of optical purity [1]. This indicates that Cbz-L-Tyrosine benzyl ester (Z-Tyr-OBzl) may be susceptible to racemization under certain harsh coupling conditions, which is a key performance metric when selecting a building block for a route where chiral purity is non-negotiable.

Asymmetric Synthesis Natural Product Synthesis Racemization

Cbz-L-Tyrosine Benzyl Ester Application Scenarios


Boc/Bzl Solution-Phase Peptide Synthesis

Cbz-L-Tyrosine benzyl ester is the building block of choice for incorporating a tyrosine residue into a growing peptide chain using the classic Boc/Bzl solution-phase approach. This is due to its orthogonal protection profile, where the Cbz group can be selectively removed by hydrogenolysis without affecting the acid-labile Boc group on other amino acids or the benzyl ester on the tyrosine itself [1]. This allows for the stepwise, controlled assembly of complex peptide sequences. Procurement should be prioritized for projects adhering to this specific synthetic strategy.

Natural Product and Drug Intermediate Synthesis

The compound serves as a key starting material or intermediate in the total synthesis of complex molecules, such as the potent anticancer agent ecteinascidin 743 (Et-743). In a published formal synthesis, N-Cbz-L-tyrosine (a closely related precursor) was used to access a known advanced intermediate in 21 total steps, demonstrating the value of this protection scheme in lengthy and challenging synthetic sequences [2]. Cbz-L-Tyrosine benzyl ester is the logical procurement choice for similar research programs requiring a stable, versatile protected tyrosine building block for multi-step organic synthesis.

Orthogonal Peptide Library Synthesis for Drug Discovery

In early-stage drug discovery, the ability to construct and deprotect peptide libraries in a controlled manner is essential for high-throughput screening. Cbz-L-Tyrosine benzyl ester provides a reliable, orthogonal handle for solid-phase or solution-phase library synthesis. Its well-defined deprotection chemistry (hydrogenolysis) allows it to be used in conjunction with acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups on other residues, enabling the creation of complex and diverse peptide libraries with precise control over deprotection steps [1]. This makes it a strategic procurement item for medicinal chemistry and chemical biology groups.

Technical Documentation Hub

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